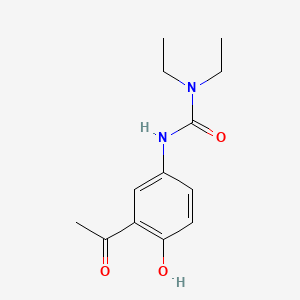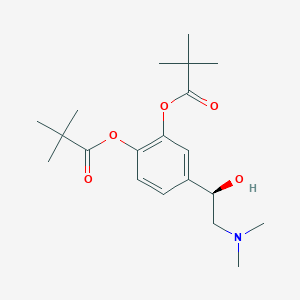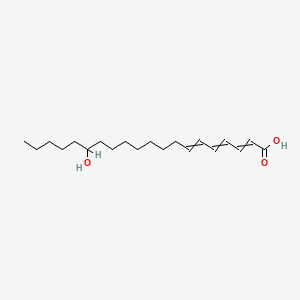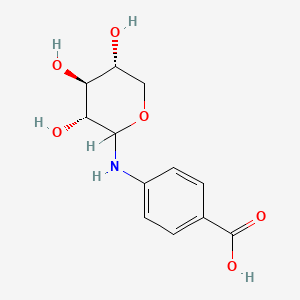
Benaxibine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benaxibine is a cyclophosphamide synergizer with antineoplastic, antidiabetic, antihypertensive and immunopotentiating activity. Benaxibine is active against integrin alph-4 precursor.
Wissenschaftliche Forschungsanwendungen
Bioassay Effectiveness in Mycorrhiza Research : Benaxibine (referred to as benomyl in the study) has been used in research to create a non-mycorrhizal control for bioassays of arbuscular mycorrhizal fungi (AMF) effectiveness. It's been effective in suppressing mycorrhization, thereby serving as a control in studies examining the role of mycorrhiza in plant health (Kahiluoto & Vestberg, 2000).
Cancer Research : In another study, Bendamustine (BEN), which might be considered a similar compound, was used in the treatment of B-Cell Chronic Lymphocytic Leukemia (B-CLL). It was found to be significantly more effective than chlorambucil in achieving remissions in treatment-naive patients with B-CLL Binet stage B/C (Knauf et al., 2007).
Diabetes-Induced Vascular Endothelial Dysfunction and Nephropathy : A combination of benfotiamine and fenofibrate has been studied for its ameliorative effect on diabetes-induced vascular endothelial dysfunction and nephropathy in rats. The study concluded that concurrent administration of benfotiamine and fenofibrate may provide synergistic benefits in preventing the development of diabetes-induced nephropathy by reducing oxidative stress and lipid alteration, preventing vascular endothelial dysfunction (VED), and subsequently improving renal function (Balakumar, Chakkarwar, & Singh, 2008).
Galaxy Platform in Genomic Research : While not directly related to Benaxibine, it's worth noting the use of the Galaxy platform, an open web-based platform for genomic research. It helps in managing data provenance and supports capturing the context and intent of computational methods in life sciences research, which can be relevant in broader applications including drug research (Goecks, Nekrutenko, & Taylor, 2010).
Safety Evaluation in Clinical Trials : In a safety evaluation study of a natural health product named BeneFlax, which might have similarities with Benaxibine, no evidence of hypoglycemia or hypotension was observed in older adults during 6 months of supplementation in a randomized controlled trial (Billinsky et al., 2013).
Immunomodulatory Effects in Hematopoietic Cell Transplantation : Bendamustine has shown immunomodulatory effects in the context of allogeneic hematopoietic cell transplantation (HCT), useful in treating blood cancers. It reduced the side effects of the transplant, including graft-versus-host disease, while also promoting the anti-cancer effects of the transplant (Stokes, Molina, Hoffman, Simpson, & Katsanis, 2021).
Drug Discovery and Pharmacological Research : The historical perspective of drug discovery, which may include compounds like Benaxibine, highlights the increasing guidance by pharmacology and clinical sciences in this field. This perspective is essential to understand how such compounds are researched and developed (Drews, 2000).
Eigenschaften
CAS-Nummer |
27661-27-4 |
|---|---|
Produktname |
Benaxibine |
Molekularformel |
C12H15NO6 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H15NO6/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18/h1-4,8-11,13-16H,5H2,(H,17,18)/t8-,9+,10-,11?/m1/s1 |
InChI-Schlüssel |
HLDUHCYBUVVDOT-GZBOUJLJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)O)O)O)O |
Andere CAS-Nummern |
27661-27-4 |
Verwandte CAS-Nummern |
72782-43-5 (hydrochloride salt) |
Synonyme |
4-(D-xylosylamino)benzoic acid 4-(D-xylosylamino)benzoic acid, sodium salt 4-aminobenzoic acid-N-xyloside 4-aminobenzoic acid-N-xyloside, sodium salt K 247 K-247 p-(xylosylamino)benzoic acid para-aminobenzoic acid-N-D-xyloside sodium-4-aminobenzoic acid-N-xyloside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



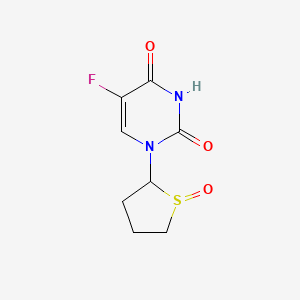
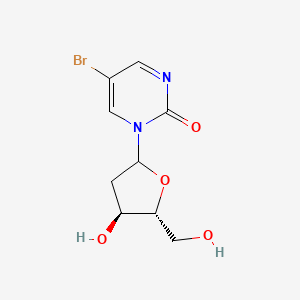
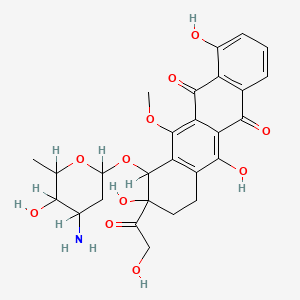
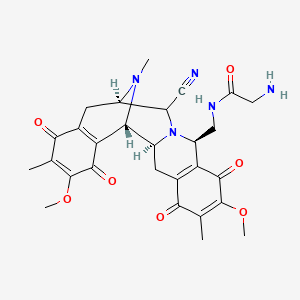
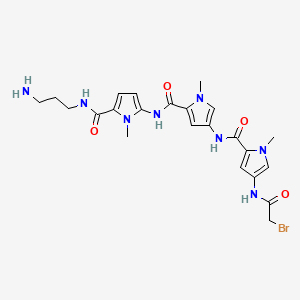

![9-Amino-n-[2-(dimethylamino)ethyl]-4-acridinecarboxamide](/img/structure/B1195604.png)
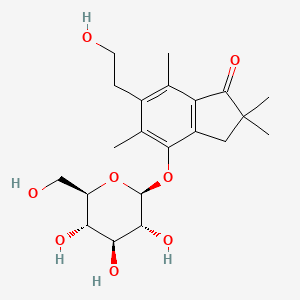
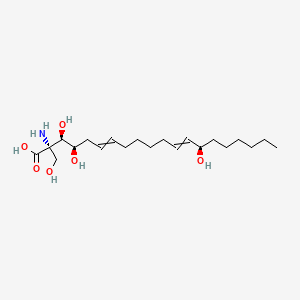
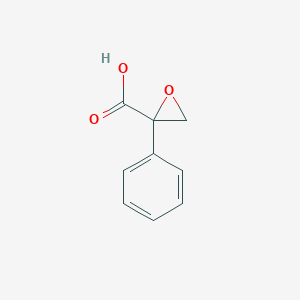
![1,7-Bis(but-2-en-2-yl)-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1195609.png)
